Bis[2-(trimethylsilyl)phenyl]sulfane
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Overview
Description
Bis[2-(trimethylsilyl)phenyl]sulfane: is an organosulfur compound characterized by the presence of two trimethylsilyl groups attached to a phenyl ring, which is further bonded to a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(trimethylsilyl)phenyl]sulfane typically involves the reaction of 2-(trimethylsilyl)phenyl lithium with sulfur. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Bis[2-(trimethylsilyl)phenyl]sulfane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phenyl derivatives.
Reduction: Thiols and other sulfur-containing compounds.
Scientific Research Applications
Chemistry: Bis[2-(trimethylsilyl)phenyl]sulfane is used as a precursor in the synthesis of more complex organosulfur compounds. It serves as a building block in the preparation of sulfoxides, sulfones, and other sulfur-containing molecules .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it a valuable intermediate in the synthesis of advanced materials .
Mechanism of Action
The mechanism by which Bis[2-(trimethylsilyl)phenyl]sulfane exerts its effects is primarily through its ability to undergo various chemical transformations. The sulfur atom in the compound can participate in oxidation and reduction reactions, while the trimethylsilyl groups can be substituted with other functional groups. These transformations enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Bis(trimethylsilyl) sulfide: Similar in structure but lacks the phenyl ring.
Phenylsulfane: Contains a phenyl ring bonded to sulfur but lacks the trimethylsilyl groups.
Trimethylsilyl phenyl sulfide: Contains one trimethylsilyl group and a phenyl ring bonded to sulfur.
Uniqueness: Bis[2-(trimethylsilyl)phenyl]sulfane is unique due to the presence of both trimethylsilyl groups and a phenyl ring bonded to sulfur.
Properties
Molecular Formula |
C18H26SSi2 |
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Molecular Weight |
330.6 g/mol |
IUPAC Name |
trimethyl-[2-(2-trimethylsilylphenyl)sulfanylphenyl]silane |
InChI |
InChI=1S/C18H26SSi2/c1-20(2,3)17-13-9-7-11-15(17)19-16-12-8-10-14-18(16)21(4,5)6/h7-14H,1-6H3 |
InChI Key |
YHVUISWNMBNTMU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1SC2=CC=CC=C2[Si](C)(C)C |
Origin of Product |
United States |
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